![molecular formula C13H17NO B174295 Spiro[chroman-2,4'-piperidine] CAS No. 147372-85-8](/img/structure/B174295.png)

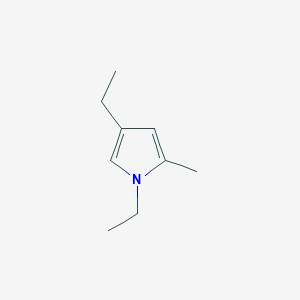

Spiro[chroman-2,4'-piperidine]

Vue d'ensemble

Description

Spiro[chroman-2,4’-piperidine] is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . A novel series of spiro[chroman-2,4’-piperidin]-4-one derivatives was synthesized and evaluated as cytotoxic agents against three human cancer cell lines .

Molecular Structure Analysis

Spiro[chroman-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen. In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .

Chemical Reactions Analysis

The synthesis of spirochromanones from substituted . A spiro compounds is usually formed by the simultaneous reactions of condensation and cyclization .

Applications De Recherche Scientifique

a. Antidiabetic Agents: Spiro[chroman-2,4’-piperidine]-4(3H)-one derivatives have shown promise as antidiabetic agents. Researchers have developed analogues with low molecular weight bridgehead electronegative atoms, aiming to discover lead compounds for diabetes treatment .

b. Anticancer Properties: Chromanone-based spiro compounds exhibit pharmacological potential against cancer. They have been investigated for their activity against various cancer cell lines, including human ovarian cancer (A2780), murine melanoma (B16F10), human breast carcinoma (MCF-7), and human colorectal adenocarcinoma (HT-29) .

c. Antioxidant and Anti-Inflammatory Effects: Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives possess antioxidant and anti-inflammatory properties. These compounds may play a role in mitigating oxidative stress and inflammation-related diseases .

d. Cardiovascular Applications: The spirochromanone scaffold has been explored as an antihypertensive agent. Its potential impact on cardiovascular health warrants further investigation .

e. Antimalarial Activity: Certain spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives have demonstrated antimalarial activity. Researchers continue to explore their efficacy against Plasmodium species .

f. Other Therapeutic Areas: Additional areas of interest include anti-obesity, antitumor, and antiplasmodial effects. Researchers have reported advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones in pre-clinical and clinical studies .

Synthetic Methods and Structural Relevance

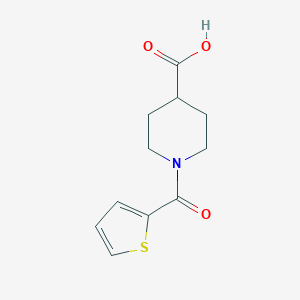

The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has seen remarkable progress. Researchers have developed synthetic methods, and the structural relevance of these compounds continues to be explored . Notably, the reaction involving N-Boc-piperidin-4-one and acetophenone in the presence of pyrrolidine has been demonstrated .

Mécanisme D'action

Target of Action

Spiro[chroman-2,4’-piperidine] is a versatile scaffold that has been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals . The piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .

Mode of Action

The functionalization of the basic spiro[chroman-2,4’-piperidine] entity leads to structural diversity in product structure . This diversity allows the compound to interact with its targets in various ways, leading to a range of biological activities.

Biochemical Pathways

Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chroman-2,4’-piperidine] may affect a variety of biochemical pathways related to these conditions.

Result of Action

The diverse biological activities in the assorted derivatives of Spiro[chroman-2,4’-piperidine] indicate its potential in ameliorating various disease conditions . .

Safety and Hazards

Orientations Futures

In the recent past, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This highlights the remarkable development in the synthesis of spiro[chroman-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years while focusing on the aspects of their therapeutical importance .

Propriétés

IUPAC Name |

spiro[3,4-dihydrochromene-2,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKWKFTXXFZPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

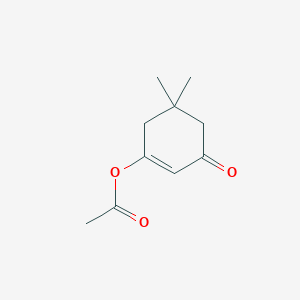

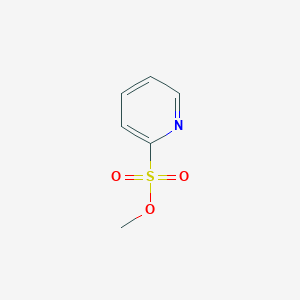

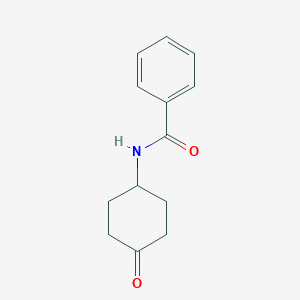

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of Spiro[chroman-2,4'-piperidine] derivatives concerning their ACC inhibitory activity?

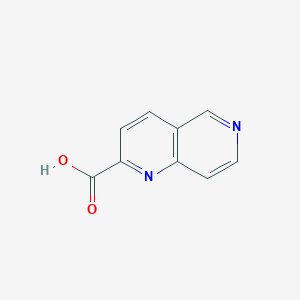

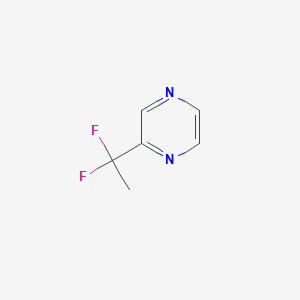

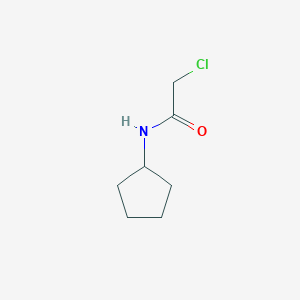

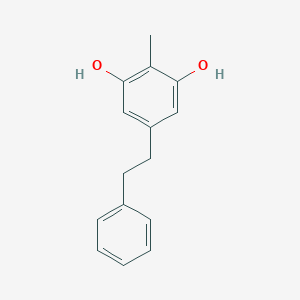

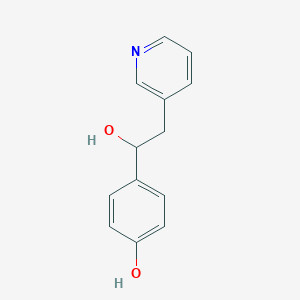

A2: The abstract [] highlights that the Spiro[chroman-2,4'-piperidine] scaffold can be modified at various positions to modulate its ACC inhibitory activity. Specifically, it mentions modifications at the Ar1, R1, R3, and R4 positions. For example, Ar1 can be substituted with aromatic rings like indole, benzimidazole, or 1,2-benzisoxazole, while R1 can be phenyl, tetrazolyl, or pyridyl. This suggests that different substituents at these positions can influence the potency and selectivity of these compounds as ACC inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)